molecular formula C12H13N3O2S2 B11278577 2-(2-acetamidothiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 923138-56-1

2-(2-acetamidothiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B11278577
CAS No.: 923138-56-1
M. Wt: 295.4 g/mol
InChI Key: LTKPAMIUUGTQDC-UHFFFAOYSA-N
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Description

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a thiazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves the formation of the thiazole ring followed by the introduction of the thiophene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thioethers or thiols.

Scientific Research Applications

2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and thiophene derivatives, such as:

  • 2-(2-AMINOTHIAZOL-4-YL)ACETIC ACID
  • 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)ACETIC ACID

Uniqueness

What sets 2-(2-ACETAMIDO-1,3-THIAZOL-4-YL)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE apart is its unique combination of the thiazole and thiophene rings, which may confer distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

923138-56-1

Molecular Formula

C12H13N3O2S2

Molecular Weight

295.4 g/mol

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C12H13N3O2S2/c1-8(16)14-12-15-9(7-19-12)5-11(17)13-6-10-3-2-4-18-10/h2-4,7H,5-6H2,1H3,(H,13,17)(H,14,15,16)

InChI Key

LTKPAMIUUGTQDC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CS2

Origin of Product

United States

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